molecular formula C19H20F3N3O2 B2447183 1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2379975-33-2

1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2447183
CAS No.: 2379975-33-2
M. Wt: 379.383
InChI Key: PLHLRDKSKGECTO-UHFFFAOYSA-N
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Description

1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This can be achieved through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.

    Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the piperidine intermediate.

    Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or through the use of transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the compound’s application. The trifluoromethyl group is known to enhance the compound’s binding affinity and metabolic stability, making it a potent candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one: can be compared with other piperidine and pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its combination of the piperidine ring, pyrimidine moiety, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)16-6-1-4-14(10-16)11-17(26)25-9-2-5-15(12-25)13-27-18-23-7-3-8-24-18/h1,3-4,6-8,10,15H,2,5,9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHLRDKSKGECTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC(=CC=C2)C(F)(F)F)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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